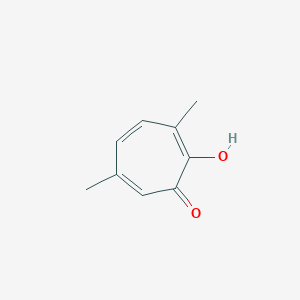![molecular formula C18H12N2O2 B12612355 2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 918413-58-8](/img/structure/B12612355.png)
2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is an organic compound known for its vibrant color properties and stability. This compound is part of the diketopyrrolopyrrole (DPP) family, which is widely used in various applications due to its excellent thermal and photochemical stability .
Vorbereitungsmethoden
The synthesis of 2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves the reaction of succinic anhydride with aniline derivatives under acidic conditions. The reaction proceeds through a cyclization process, forming the pyrrolo[3,4-c]pyrrole core . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which are useful in electronic applications.
Substitution: Substitution reactions, particularly at the phenyl rings, can introduce various functional groups, enhancing the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used as a pigment in paints, inks, and plastics due to its color strength and stability.
Wirkmechanismus
The mechanism by which 2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione exerts its effects is primarily through its interaction with light and its ability to form stable radicals. The compound’s molecular structure allows for efficient electron delocalization, which is crucial for its photochemical properties . In biological systems, it can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is unique compared to other similar compounds due to its combination of stability, color properties, and versatility in chemical reactions. Similar compounds include:
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Another member of the DPP family with similar properties but different substitution patterns.
2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione: Known for its use in electronic applications due to its unique electronic properties.
1,4-Bis(4-(dimethylboryl)phenyl)-2,5-diphenyl-1,4-dihydropyrrolo[3,2-b]pyrrole: A derivative with enhanced electroluminescent properties.
These comparisons highlight the unique attributes of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
918413-58-8 |
|---|---|
Molekularformel |
C18H12N2O2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
2,5-diphenylpyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C18H12N2O2/c21-17-16-12-20(14-9-5-2-6-10-14)18(22)15(16)11-19(17)13-7-3-1-4-8-13/h1-12H |
InChI-Schlüssel |
QNRWIBUEFQDGOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C3C(=CN(C3=O)C4=CC=CC=C4)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
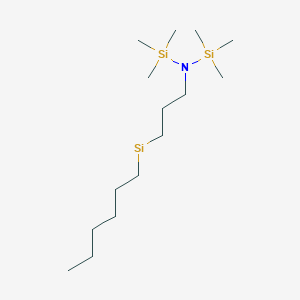
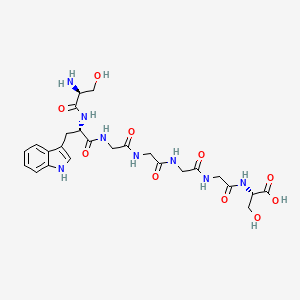
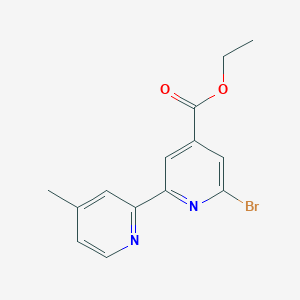
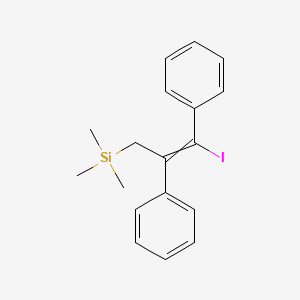
![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)

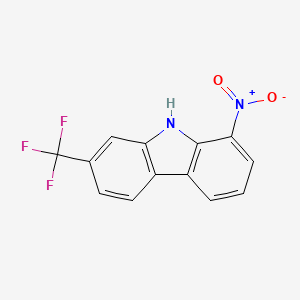
![1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B12612332.png)
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
